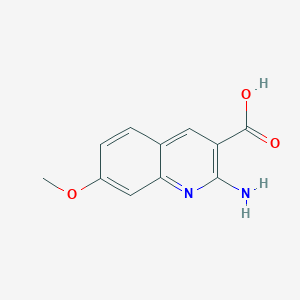

2-Amino-7-methoxyquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is used for research purposes .

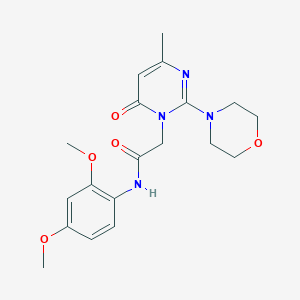

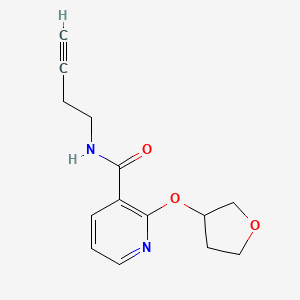

Molecular Structure Analysis

The molecular structure of 2-Amino-7-methoxyquinoline-3-carboxylic acid is represented by the SMILES stringCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N . This indicates that the compound contains a methoxy group (OCH3), an amino group (NH2), and a carboxylic acid group (COOH) attached to a quinoline ring. Physical And Chemical Properties Analysis

2-Amino-7-methoxyquinoline-3-carboxylic acid is a solid compound . It has a molecular weight of 218.21 . The compound’s solubility and other physical properties are not specified in the search results.Scientific Research Applications

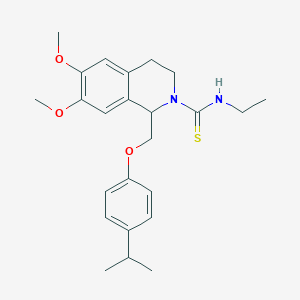

Neuroactive Compounds and Behavioral Effects

Studies on derivatives of tetrahydroisoquinoline-3-carboxylic acids, which are structurally similar to 2-Amino-7-methoxyquinoline-3-carboxylic acid, have shown effects on the locomotor activity of mice. These compounds, after peripheral injection, exhibited a transient increase in activity. Certain derivatives were identified in the rat brain, suggesting a potential physiological role. Their effects on levels of endogenous amines, amino acids, and metabolites were also examined, indicating their neuroactive potential (Nakagawa et al., 1996).

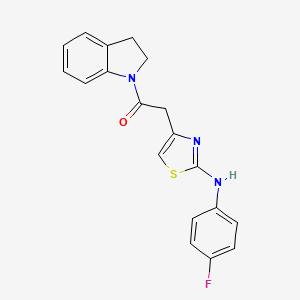

Synthetic Application in Antibacterial Agents

In the field of synthetic chemistry, 2-Amino-7-methoxyquinoline-3-carboxylic acid derivatives have been utilized in the development of novel antibacterial drugs. For instance, specific quinoline derivatives showed potent antibacterial activity against various respiratory pathogens, including gram-positive and gram-negative bacteria. These compounds also exhibited promising profiles in preliminary toxicological and pharmacokinetic studies (Odagiri et al., 2013).

Role in Tubulin Polymerization Inhibition

Some studies have focused on the development of 5-amino-2-aroylquinolines, which include 6-methoxyquinoline derivatives, as tubulin polymerization inhibitors. These compounds demonstrated substantial antiproliferative activity against various cancer cell lines and were comparable to known tubulin inhibitors. Their impact on biological activity, based on different bridging groups at position C-2, was explored, showing significant potential in cancer therapy (Lee et al., 2011).

Application in Antimycobacterial Drugs

Derivatives of 2-Amino-7-methoxyquinoline-3-carboxylic acid have been synthesized and evaluated for their antimycobacterial activities. Certain compounds showed high in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds were also assessed for their ability to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial replication (Senthilkumar et al., 2008).

Enantioseparation and Analysis of Amino Acids

Methoxyquinoline derivatives, including 6-methoxyquinoline, have been used for the enantioseparation of all chiral proteinogenic amino acids. A derivatization method using 6-methoxyquinoline-4-carboxylic acid-succinimide ester was developed, which supports the separation of amino acid enantiomers and enhances fluorescence activity and sensitive mass spectrometric detection. This method has potential applications in the analysis of trace amino acids in biological samples (Reischl & Lindner, 2012).

properties

IUPAC Name |

2-amino-7-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWUJTUKJDVRBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-methoxyquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)